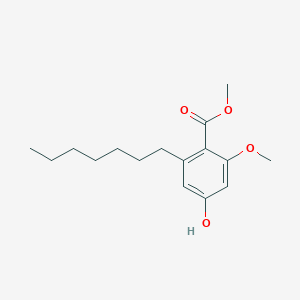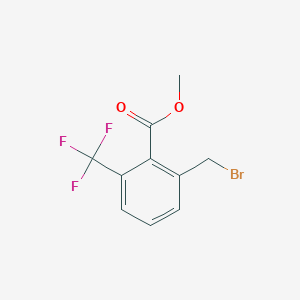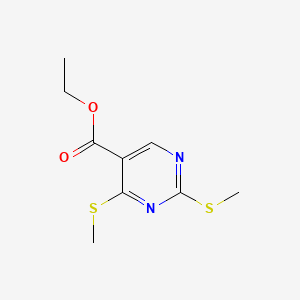
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester is a chemical compound with the molecular formula C9H12N2O2S2 and a molecular weight of 244.33 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with two methylthio groups and an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester typically involves the reaction of 2,4-dimethylthio-5-pyrimidinecarboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:
2,4-Dimethylthio-5-pyrimidinecarboxylic acid+EthanolCatalyst5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methylthio groups and ester functionality allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Pyrimidinecarboxylic acid, 2,4-dimethylthio-: Lacks the ethyl ester group, making it less reactive in certain chemical reactions.
5-Pyrimidinecarboxylic acid, 2,4-bis(ethylthio)-: Contains ethylthio groups instead of methylthio, resulting in different steric and electronic properties.
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, methyl ester: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
5909-25-1 |
|---|---|
Molecular Formula |
C9H12N2O2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
ethyl 2,4-bis(methylsulfanyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O2S2/c1-4-13-8(12)6-5-10-9(15-3)11-7(6)14-2/h5H,4H2,1-3H3 |
InChI Key |
RSEYGTDJDNSHGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


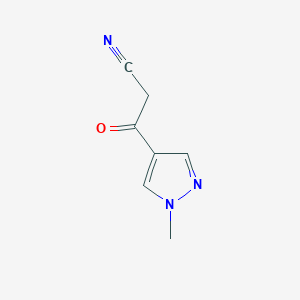
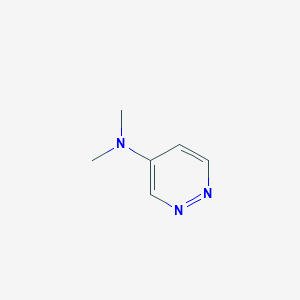
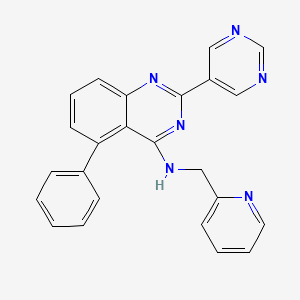
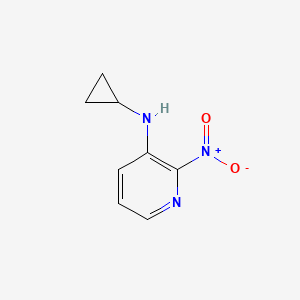

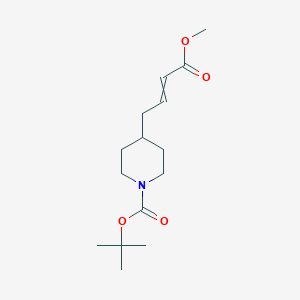
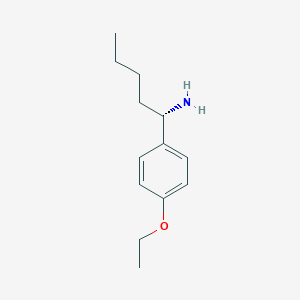
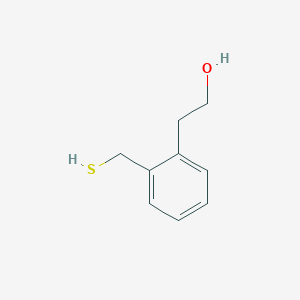
![1-[2-(2-pyridinyl)ethyl]-4-Piperidinone](/img/structure/B13982138.png)

![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)
![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B13982153.png)
